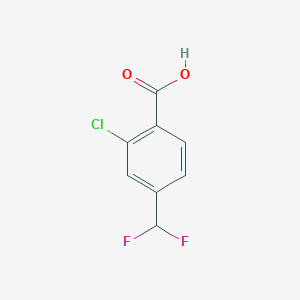

2-Chloro-4-(difluoromethyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVUDKTVDCDWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Chloro-4-(difluoromethyl)benzoic acid: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-4-(difluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in organic synthesis. While direct literature on this specific molecule is emerging, this document leverages established principles of fluorine chemistry and extensive data from analogous compounds to present a comprehensive overview for researchers, medicinal chemists, and professionals in drug development and agrochemical science. We will explore its physicochemical properties, propose robust synthetic strategies, analyze its expected reactivity, and discuss its promising applications, particularly in the creation of novel bioactive molecules.

Introduction: The Strategic Value of the Difluoromethyl Moiety

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The difluoromethyl group (-CF2H) has garnered substantial interest due to its unique electronic properties and its role as a bioisostere. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety is a lipophilic hydrogen bond donor, capable of mimicking hydroxyl, thiol, or amine functionalities, which can lead to enhanced target affinity and specificity.[1][2]

2-Chloro-4-(difluoromethyl)benzoic acid combines this valuable group with a synthetically versatile benzoic acid scaffold. The presence of a chlorine atom at the ortho position and the difluoromethyl group at the para position creates a unique electronic and steric environment, offering multiple reaction sites for diversification and construction of complex molecular architectures. This guide serves to illuminate the potential of this under-explored building block.

Physicochemical & Spectroscopic Profile

Characterizing a building block is fundamental to its effective use. The properties of 2-Chloro-4-(difluoromethyl)benzoic acid are summarized below, with some values estimated based on its analogs, 2-chloro-4-(trifluoromethyl)benzoic acid and 2-chloro-4-fluorobenzoic acid.[3][4][5]

| Property | Value | Source/Reference |

| CAS Number | 1556403-83-8 | [6] |

| Molecular Formula | C8H5ClF2O2 | [6] |

| Molecular Weight | 206.57 g/mol | [6] |

| Appearance | White to off-white solid (Expected) | Inferred from analogs |

| Melting Point | Not available (Expected to be between the fluoro (181-183 °C) and trifluoromethyl (114-117 °C) analogs) | [4] |

| Boiling Point | Not available (Expected to be >250 °C) | Inferred from analogs |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, DMF, DMSO) and sparingly soluble in water. | Inferred from analogs |

| pKa | Expected to be lower (more acidic) than benzoic acid due to the electron-withdrawing nature of the Cl and CF2H groups. |

Expected Spectroscopic Data:

-

¹H NMR: A characteristic triplet in the aromatic region for the proton coupled to the two fluorine atoms (the -CF2H ), along with signals for the aromatic protons.

-

¹⁹F NMR: A characteristic doublet corresponding to the -CF₂ H group.

-

¹³C NMR: Signals for the aromatic carbons, the carboxylic acid carbon, and a triplet for the carbon of the -C F₂H group due to C-F coupling.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F stretching bands.[3]

Synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid: A Proposed Strategy

While specific, optimized protocols for the synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid are not widely published, a robust and logical pathway can be designed based on modern cross-coupling methodologies. A highly plausible route involves the difluoromethylation of a readily available aryl halide precursor.

Proposed Synthetic Pathway:

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. 2-Chloro-4-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 11118363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Practical Synthesis of 18F-Difluoromethylarenes from Aryl Halides | Journal of Nuclear Medicine [jnm.snmjournals.org]

The Latent Potential of a Fluorinated Scaffold: A Technical Guide to the Biological Activities of 2-Chloro-4-(difluoromethyl)benzoic Acid and Its Derivatives

For the attention of researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the biological activities associated with the chemical scaffold of 2-Chloro-4-(difluoromethyl)benzoic acid. While direct research on this specific molecule is emerging, a wealth of information from structurally analogous compounds, particularly those with trifluoromethyl and fluoro substitutions, allows for a robust predictive analysis of its potential applications in agrochemical and pharmaceutical development. This document synthesizes existing data to illuminate the structure-activity relationships and mechanistic pathways that are likely to govern the efficacy of 2-Chloro-4-(difluoromethyl)benzoic acid derivatives.

Introduction: The Strategic Importance of Fluorine in Bioactive Molecules

The introduction of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry for modulating a compound's biological properties. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can significantly influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The difluoromethyl group (CHF2), in particular, offers a unique electronic and steric profile compared to the more commonly studied trifluoromethyl (CF3) and single fluorine substituents. This guide will delve into the prospective biological activities of derivatives of 2-Chloro-4-(difluoromethyl)benzoic acid, drawing parallels from its close chemical relatives.

Herbicidal Activity: A Primary Avenue of Exploration

Substituted benzoic acids have a long history as potent herbicides. The structural analogue, 2-chloro-4-(trifluoromethyl)benzoic acid, is a known component in the synthesis of herbicidal compounds.[2] It is therefore highly probable that derivatives of 2-Chloro-4-(difluoromethyl)benzoic acid will exhibit significant herbicidal properties.

Synthesis of Herbicidal Derivatives

The carboxylic acid moiety of 2-Chloro-4-(difluoromethyl)benzoic acid serves as a versatile handle for the synthesis of a diverse library of derivatives, including esters and amides. A general synthetic approach is outlined below.

Caption: General synthetic scheme for amide and ester derivatives.

Probable Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A prominent mechanism of action for many triketone herbicides, which can be synthesized from benzoic acid precursors, is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] This enzyme is critical in the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of new growth and eventual plant death. It is plausible that certain derivatives of 2-Chloro-4-(difluoromethyl)benzoic acid could be designed to target and inhibit HPPD.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR trends can be anticipated:

-

The 2-Chloro and 4-Difluoromethyl Substitution: This specific substitution pattern on the phenyl ring is expected to be crucial for activity. The electron-withdrawing nature of both substituents likely influences the electronic properties of the entire molecule, impacting its binding to the target enzyme.

-

Amide and Ester Moieties: The nature of the R-group in the amide or ester derivatives will significantly affect the herbicidal potency and selectivity. Lipophilicity and steric bulk of the R-group will play a key role in the compound's ability to penetrate plant tissues and fit into the active site of the target enzyme.

Fungicidal Potential: Targeting Fungal Pathogens

Fluorinated compounds have also demonstrated significant promise as fungicides in crop protection.[4] The core scaffold of 2-Chloro-4-(difluoromethyl)benzoic acid presents a promising starting point for the development of novel antifungal agents.

Synthesis of Fungicidal Derivatives

Similar to the herbicidal derivatives, the synthesis of potential fungicides would involve the modification of the carboxylic acid group to generate amides, esters, or other heterocyclic structures known to possess antifungal properties.

Anticipated Mechanisms of Action

Several potential mechanisms of action for fungicidal derivatives of 2-Chloro-4-(difluoromethyl)benzoic acid can be postulated based on existing classes of fungicides:

-

Succinate Dehydrogenase Inhibition (SDHI): Many modern fungicides act by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. The carboxamide group is a common feature of SDHI fungicides, suggesting that amide derivatives of the target molecule could exhibit this mode of action.

-

Sterol Demethylation Inhibition (DMI): Another major class of fungicides targets the lanosterol 14α-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Heterocyclic derivatives, such as triazoles, synthesized from the benzoic acid precursor, could potentially act as DMIs.

Structure-Activity Relationship (SAR) Considerations

For fungicidal activity, the following SAR principles are likely to be relevant:

-

The Phenyl Ring Substitution: The 2-chloro and 4-difluoromethyl groups will likely contribute to the overall lipophilicity and electronic character of the molecule, influencing its interaction with the fungal target.

-

The Carboxamide/Heterocyclic Moiety: The specific nature of the group attached to the benzoic acid core will be the primary determinant of the mechanism of action and the spectrum of fungal pathogens controlled.

Medicinal Chemistry Applications: A Frontier for Discovery

Halogenated benzoic acids are also valuable intermediates in the synthesis of pharmaceuticals.[1][5] For instance, 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is a reagent used in the synthesis of anti-HIV-1 agents.[5] This suggests that derivatives of 2-Chloro-4-(difluoromethyl)benzoic acid could be explored for various therapeutic applications.

Synthetic Pathways in Drug Discovery

The synthetic versatility of the carboxylic acid group allows for its incorporation into a wide range of pharmacologically active scaffolds. An illustrative workflow for the exploration of its medicinal potential is presented below.

Caption: Workflow for pharmaceutical development.

Potential Therapeutic Targets

Given the broad range of biological activities exhibited by substituted benzoic acids, derivatives of 2-Chloro-4-(difluoromethyl)benzoic acid could be investigated for a variety of therapeutic targets, including but not limited to:

-

Antiviral Agents: As suggested by the use of a similar compound in anti-HIV research.[5]

-

Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties.

-

Anticancer Agents: The unique electronic properties of the difluoromethyl group could lead to novel interactions with cancer-related targets.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of standardized experimental protocols are recommended.

Herbicidal Activity Assay (Whole Plant Assay)

-

Plant Preparation: Grow test plant species (e.g., Lolium perenne, Echinochloa crusgalli) in pots under controlled greenhouse conditions.

-

Compound Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions as a post-emergence spray to the foliage of the plants at the 2-3 leaf stage.

-

Evaluation: After a set period (e.g., 14 days), visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and compare with untreated control plants.

-

Data Analysis: Determine the concentration of the compound that causes 50% inhibition of plant growth (IC50).

Fungicidal Activity Assay (In Vitro Microtiter Plate Assay)

-

Fungal Culture: Grow the target fungal pathogen (e.g., Magnaporthe grisea, Botrytis cinerea) in a suitable liquid medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, prepare serial dilutions of the test compounds in the growth medium.

-

Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

-

Incubation: Incubate the plates at an appropriate temperature for a period sufficient for fungal growth in the control wells.

-

Evaluation: Measure the optical density (OD) of each well using a microplate reader to determine fungal growth.

-

Data Analysis: Calculate the minimum inhibitory concentration (MIC) of the compound, which is the lowest concentration that prevents visible fungal growth.

Quantitative Data from Analogous Compounds

While specific data for 2-Chloro-4-(difluoromethyl)benzoic acid derivatives is not yet widely available, the following table summarizes data from structurally related compounds to provide a benchmark for expected activity levels.

| Compound/Derivative Class | Biological Activity | Target Organism/Enzyme | Potency (IC50/MIC) | Reference |

| Triketone Herbicides (derived from benzoic acids) | Herbicidal | HPPD | Varies by compound | [3] |

| Pyrazole Carboxamide Fungicides | Fungicidal | Succinate Dehydrogenase | Varies by compound | [4] |

| 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid Derivative | Anti-HIV | CCR5 Antagonist | - | [5] |

Conclusion and Future Directions

The chemical scaffold of 2-Chloro-4-(difluoromethyl)benzoic acid holds considerable, albeit largely unexplored, potential for the development of novel bioactive molecules. Based on robust evidence from structurally similar compounds, its derivatives are prime candidates for investigation as herbicides, fungicides, and potentially as therapeutic agents. The unique properties of the difluoromethyl group may confer advantages in terms of metabolic stability and target interaction.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 2-Chloro-4-(difluoromethyl)benzoic acid derivatives. In-depth structure-activity relationship studies, coupled with computational modeling, will be crucial for optimizing the potency and selectivity of these compounds for their intended biological targets. Such a research program promises to unlock the full potential of this intriguing fluorinated scaffold.

References

-

Pharmaffiliates. (n.d.). 2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US10772323B2 - Benzoic acid herbicide composition.

- Google Patents. (n.d.). United States Patent 4,528,145.

- Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

-

Drug Design. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent 6,072,080.

-

Patsnap. (2021, September 14). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104292137A - Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.

Sources

- 1. guidechem.com [guidechem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Experimental protocol for the synthesis of "2-Chloro-4-(difluoromethyl)benzoic acid"

An Application Note for Advanced Organic Synthesis

Experimental Protocol for the Synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid, a key building block in contemporary pharmaceutical and agrochemical research. The synthesis is achieved through the robust and scalable hydrolysis of 2-chloro-4-(difluoromethyl)benzonitrile. We present two validated methodologies: an acid-catalyzed pathway using concentrated sulfuric acid and a base-catalyzed alternative with potassium hydroxide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

2-Chloro-4-(difluoromethyl)benzoic acid is a highly valuable fluorinated building block. The introduction of a difluoromethyl (CF₂H) group into organic molecules can significantly modulate their physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Consequently, this moiety is increasingly incorporated into the design of novel therapeutic agents and agrochemicals.

The synthesis of this compound, however, requires precise control over reaction conditions to achieve high purity and yield. The most direct and industrially scalable approach involves the hydrolysis of the corresponding benzonitrile precursor. This document provides two reliable protocols for this transformation, explaining the chemical principles that underpin each step.

Synthesis Overview: Hydrolysis of a Benzonitrile Precursor

The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. This process can be effectively catalyzed by either strong acid or strong base.

-

Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and hydrolysis steps lead to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[1]

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[1][2] A final acidification step is required to obtain the desired carboxylic acid.[1]

The overall reaction scheme is as follows:

Experimental Protocols

The following protocols are based on established methodologies for benzonitrile hydrolysis, adapted for the specific substrate.[3] Researchers should perform an initial small-scale trial to optimize conditions for their specific equipment and reagent purity.

Materials and Equipment

Reagents:

-

2-Chloro-4-(difluoromethyl)benzonitrile (Starting Material)

-

Sulfuric Acid (H₂SO₄), 95-98%

-

Potassium Hydroxide (KOH), pellets

-

Hydrochloric Acid (HCl), concentrated (37%)

-

Dichloromethane (CH₂Cl₂), ACS Grade

-

Ethyl Acetate (EtOAc), ACS Grade

-

Deionized Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Method A: Acid-Catalyzed Hydrolysis

This method is highly effective and typically results in a clean conversion, though it requires careful handling of concentrated acid at elevated temperatures.

Workflow Diagram: Acid-Catalyzed Hydrolysis

Sources

Application Note: Strategic Synthesis of Novel Herbicides Using 2-Chloro-4-(difluoromethyl)benzoic Acid

Abstract

This application note details the synthetic utility of 2-Chloro-4-(difluoromethyl)benzoic acid (CAS: 110305-62-7) as a high-value scaffold in the discovery of novel herbicides. Unlike traditional trifluoromethyl (

Introduction: The "Magic Methyl" of Modern Agrochemistry

In the optimization of herbicidal efficacy, the transition from methyl (

Why 2-Chloro-4-(difluoromethyl)benzoic Acid?

-

Lipophilic Hydrogen Bond Donor: The

group is not merely a lipophilic spacer; the polarized C-H bond can function as a weak hydrogen bond donor (H-bond acidity -

Ortho-Chlorine Steric Lock: The chlorine atom at the 2-position forces the aromatic ring out of planarity relative to the carbonyl group. This "twist" is critical for the biological activity of

-phenylimide herbicides (e.g., Saflufenacil analogs), preventing flat -

Metabolic Stability: The

group resists oxidative dealkylation better than methyl groups, prolonging the half-life of the active ingredient in the plant tissue.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 2-Chloro-4-(difluoromethyl)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 206.57 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |

| pKa (Calc.) | ~2.8 (Acidic due to electron-withdrawing Cl and |

| Hazards | Irritant (Skin/Eye).[2] Warning: Acid chlorides generated from this are corrosive. |

Synthetic Application Workflows

The following workflows outline the conversion of the parent acid into a bioactive herbicide candidate (putative PPO inhibitor structure).

Workflow Visualization: The "Activation-Coupling" Pathway

Caption: Figure 1. General synthetic pathway for converting the benzoic acid scaffold into a herbicidal active ingredient via acid chloride activation.

Detailed Experimental Protocols

Protocol A: Acid Chloride Activation (The "Clean" Method)

Rationale: Thionyl chloride (

Materials:

-

2-Chloro-4-(difluoromethyl)benzoic acid (10.0 mmol, 2.07 g)

-

Oxalyl Chloride (12.0 mmol, 1.05 mL)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), Anhydrous (20 mL)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a stir bar and a drying tube (CaCl2) or

inlet. -

Dissolution: Add the benzoic acid substrate and anhydrous DCM. Stir until suspended/dissolved.

-

Catalysis: Add 2 drops of DMF. (This forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction).

-

Addition: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride dropwise over 10 minutes.

-

Observation: Vigorous bubbling will occur (gas evolution).

-

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear and pale yellow.

-

Workup: Concentrate the mixture on a rotary evaporator to remove DCM and excess oxalyl chloride.

-

Checkpoint: The residue is the crude 2-chloro-4-(difluoromethyl)benzoyl chloride . Use immediately in Protocol B.

-

Protocol B: Coupling to Synthesis a PPO Inhibitor Analog

Target: Synthesis of an

Materials:

-

Crude Acid Chloride (from Protocol A, ~10 mmol)

-

Amino-uracil/heterocycle (10.0 mmol)

-

Sodium Hydride (NaH, 60% dispersion) or Pyridine (for milder coupling)

-

THF (Anhydrous)

Step-by-Step:

-

Amine Preparation: In a separate flask, dissolve the amino-heterocycle (10 mmol) in anhydrous THF (15 mL).

-

Deprotonation (If using NaH): Cool to 0°C. Add NaH (11 mmol) carefully. Stir for 30 mins until hydrogen evolution ceases.

-

Alternative: If the amine is nucleophilic enough, use Pyridine (2.0 eq) as a base scavenger instead of NaH.

-

-

Coupling: Dissolve the crude acid chloride in THF (10 mL). Add this solution dropwise to the amine/anion mixture at 0°C.

-

Completion: Allow to warm to RT and stir overnight (12h).

-

Quench: Carefully add saturated

solution. -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over

.[3][4] -

Purification: Flash Column Chromatography (Hexanes:EtOAc gradient).

-

Expected Yield: 70-85%.

-

Strategic Optimization: The Bioisostere Decision Tree

When designing novel herbicides, researchers must decide where to deploy the

Caption: Figure 2. Decision logic for substituting difluoromethyl groups during herbicide lead optimization.

Quality Control & Validation

To ensure the integrity of the synthesized herbicide, the following analytical parameters must be met:

-

1H-NMR (DMSO-d6):

-

Look for the characteristic triplet of the

proton. -

Shift: Typically

6.5 – 7.5 ppm (

-

-

19F-NMR:

-

Expect a doublet around

-110 to -125 ppm.

-

-

HPLC Purity: >95% required for biological assays.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

-

Safety & Handling

-

Fluorine Chemistry: While the

group is stable, combustion of fluorinated compounds can release HF. Use proper ventilation. -

Acid Chlorides: Highly reactive with moisture. All glassware must be oven-dried.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A detailed Study." Journal of Medicinal Chemistry.

-

Grossmann, K., et al. (2010). "The Mode of Action of Saflufenacil: A New PPO Inhibitor." Weed Science.

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bond donor properties of the difluoromethyl group." Journal of Organic Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Application Notes and Protocols: Reaction Conditions for the Amidation of 2-Chloro-4-(difluoromethyl)benzoic acid

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Amide linkages are integral to the structure of countless pharmaceuticals, natural products, and peptides, offering metabolic stability and crucial hydrogen bonding interactions.[3] This guide provides a detailed technical overview and actionable protocols for the amidation of 2-Chloro-4-(difluoromethyl)benzoic acid, a valuable building block in modern drug discovery. The electron-withdrawing nature of the chloro and difluoromethyl substituents on the aromatic ring presents specific considerations for reactivity that will be addressed herein.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to elucidate the underlying chemical principles, empowering the user to make informed decisions, troubleshoot effectively, and adapt these protocols to a variety of amine coupling partners.

Core Scientific Principles: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine is fundamentally an acid-base reaction, forming a stable ammonium carboxylate salt.[4] This proton exchange neutralizes the amine's nucleophilicity, rendering it incapable of attacking the electrophilic carbonyl carbon. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[2][4] We will explore two of the most robust and widely adopted activation strategies.

Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation.[5][6] The general mechanism proceeds as follows:

-

Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate effectively replaces the poor -OH leaving group with a bulky, readily displaceable urea moiety.

-

Nucleophilic Attack: The amine nucleophile can then directly attack the carbonyl carbon of the O-acylisourea, forming the desired amide and a urea byproduct.[7]

-

Side Reactions & Additives: The O-acylisourea intermediate is unstable and can rearrange into a stable N-acylurea, which terminates the reaction pathway and complicates purification.[7][8] To mitigate this and improve reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are frequently included. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine, thus minimizing the formation of the N-acylurea byproduct.[1]

}

Figure 1: Simplified Carbodiimide (EDC) Activation Pathway.

Strategy 2: Uronium/Aminium Salt-Mediated Coupling

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling agents developed to date.[9][10] They are particularly effective for challenging couplings, including those involving sterically hindered substrates or electron-poor amines.[10]

-

Activation: In the presence of a non-nucleophilic base (e.g., DIPEA, triethylamine), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[9][10]

-

Active Ester Formation: The HOAt anion, displaced in the initial step, rapidly attacks the isouronium salt. This generates a highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[9][11]

-

Nucleophilic Attack: The amine attacks the activated ester to furnish the final amide product. The reaction is thought to be accelerated by a neighboring group effect from the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state.[9]

}

Figure 2: Simplified HATU Activation Pathway.

Experimental Protocols & Application Notes

The presence of electron-withdrawing groups on 2-Chloro-4-(difluoromethyl)benzoic acid increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon. This generally facilitates the activation step but does not preclude the need for robust coupling protocols.

General Laboratory Workflow

}

Figure 3: General Experimental Workflow for Amide Coupling.

Protocol 1: EDC/HOBt Mediated Amidation

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

-

2-Chloro-4-(difluoromethyl)benzoic acid

-

Amine (primary or secondary)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(difluoromethyl)benzoic acid (1.0 equiv).

-

Dissolution: Add the desired amine (1.0-1.2 equiv) and HOBt (1.2 equiv). Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: If using the amine as its hydrochloride salt, add 1.0 equivalent of base (DIPEA or TEA). If using the free base amine, the addition of a base is still recommended to neutralize the HCl generated from EDC·HCl, so add DIPEA or TEA (1.5-2.0 equiv).[12] Stir for 5 minutes.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise to the cold, stirring solution.

-

Causality Note: Portion-wise addition helps to control any potential exotherm and ensures efficient mixing.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[8]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3] Recrystallization can also be an effective purification method.[13]

Protocol 2: HATU Mediated Amidation

This protocol is recommended for less reactive amines, sterically hindered substrates, or when Protocol 1 yields unsatisfactory results. HATU is a superior reagent that often provides higher yields and faster reaction times.[14]

Materials:

-

2-Chloro-4-(difluoromethyl)benzoic acid

-

Amine (primary or secondary)

-

HATU

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(difluoromethyl)benzoic acid (1.0 equiv) and HATU (1.1 equiv).

-

Dissolution: Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add DIPEA (2.0-3.0 equiv) dropwise. Stir the mixture for 5-10 minutes.[12]

-

Causality Note: The base deprotonates the carboxylic acid, which is the first step in the activation mechanism.[11] An excess is used to ensure complete deprotonation and to scavenge the proton released during amide formation.

-

-

Amine Addition: Add the amine (1.0-1.2 equiv) to the activated mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Trustworthiness Note: HATU reactions are often significantly faster than EDC couplings. Monitor closely after 30-60 minutes.[12]

-

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Follow the same aqueous workup procedure as described in Protocol 1. The byproducts from HATU (tetramethylurea and HOAt) are generally water-soluble and are efficiently removed during the washes.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Protocols

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Rationale & Comments |

| Coupling Reagent | EDC·HCl (1.2 equiv) | HATU (1.1 equiv) | HATU is more reactive and efficient but also more expensive.[10] |

| Additive | HOBt (1.2 equiv) | None required | HOBt is incorporated into the HATU structure (as HOAt). |

| Base | DIPEA or TEA (1.5-2.0 equiv) | DIPEA (2.0-3.0 equiv) | A non-nucleophilic base is crucial to prevent side reactions. |

| Typical Solvent | DMF, DCM, ACN | DMF | DMF is often preferred for its ability to dissolve a wide range of substrates.[12] |

| Reaction Time | 4-16 hours | 1-4 hours | HATU-mediated couplings are significantly faster.[9] |

| Common Byproducts | Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl urea, N-acylurea | Tetramethylurea, HOAt | HATU byproducts are typically easier to remove via aqueous workup. |

| Ideal Use Case | General purpose, cost-sensitive syntheses | Challenging couplings, rapid synthesis, maximizing yield | Choose the reagent that best fits the project's needs and budget. |

References

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- Nakajima, N., & Ikada, Y. (1995).

- Wikipedia contributors. (n.d.).

- Wikipedia contributors. (n.d.). Carbodiimide. Wikipedia.

- Common Organic Chemistry. (n.d.).

- Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media.

- ChemicalBook. (2024).

- BenchChem. (2025). Amide Coupling Reactions with Electron-Rich Amines. BenchChem Technical Support Center.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

- Kumar, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

- Sharma, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Isaksson, J., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.

- ResearchGate. (2020). What is the best technique for amide purification?

- Reddit. (2020).

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.

- ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures.

- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.

- ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Amide Synthesis [fishersci.dk]

- 7. Carbodiimide - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

Application Notes and Protocols: Esterification of 2-Chloro-4-(difluoromethyl)benzoic acid

Introduction

2-Chloro-4-(difluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs, a chlorinated and difluoromethylated benzene ring, impart unique physicochemical properties to the final active ingredients. The esterification of this carboxylic acid is a fundamental transformation, often required to modulate properties such as solubility, bioavailability, and metabolic stability. This document provides a comprehensive guide to the methodologies for the esterification of 2-Chloro-4-(difluoromethyl)benzoic acid, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss analytical techniques for product characterization.

Mechanistic Considerations and Strategic Approach

The esterification of a carboxylic acid is a reversible reaction that reaches equilibrium. To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This can be accomplished by either using a large excess of the alcohol or by removing water as it is formed.[1][2][3][4][5] The presence of a strong acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[5][6]

For a substituted benzoic acid like 2-Chloro-4-(difluoromethyl)benzoic acid, the electronic effects of the substituents on the aromatic ring can influence the reactivity of the carboxylic acid group. Both the chloro and difluoromethyl groups are electron-withdrawing, which can slightly increase the acidity of the carboxylic acid but may also impact the susceptibility of the carbonyl carbon to nucleophilic attack.

Visualization of the General Esterification Mechanism

Caption: Generalized mechanism of acid-catalyzed esterification.

Experimental Protocols

Two primary methods for the esterification of 2-Chloro-4-(difluoromethyl)benzoic acid are presented: the classic Fischer-Speier esterification and a coupling agent-mediated approach for more sensitive substrates or when milder conditions are required.

Method 1: Fischer-Speier Esterification

This method is a robust and cost-effective approach, particularly suitable for simple primary and secondary alcohols.[3][4][5] It relies on using the alcohol as both the reactant and the solvent, in the presence of a strong acid catalyst.

Materials

-

2-Chloro-4-(difluoromethyl)benzoic acid

-

Methanol (or other desired alcohol, anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Chloro-4-(difluoromethyl)benzoic acid in a 10-20 fold excess of the desired alcohol (e.g., methanol).[1][4]

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution.[1][7][8] The addition is exothermic and should be done slowly.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[9]

-

Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.[8]

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4][7][8] Caution: Carbon dioxide evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[8]

-

Purification: The crude product can be further purified by column chromatography or distillation if necessary.[7]

Data Summary for Fischer-Speier Esterification

| Parameter | Condition | Rationale |

| Reactant Ratio | 1:10 to 1:20 (Acid:Alcohol) | Drives the equilibrium towards product formation.[4] |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Protonates the carbonyl for activation.[1] |

| Temperature | Reflux | Increases reaction rate. |

| Reaction Time | 2-4 hours | Typically sufficient for completion. |

| Work-up | Aqueous wash with NaHCO₃ | Neutralizes the acid catalyst and removes unreacted carboxylic acid.[7] |

Method 2: Coupling Agent-Mediated Esterification

For substrates that are sensitive to strong acids and high temperatures, or for sterically hindered alcohols, coupling agents provide a milder alternative.[10] Reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly used. The Steglich esterification, which utilizes DCC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), is a widely employed variant.[11]

Materials

-

2-Chloro-4-(difluoromethyl)benzoic acid

-

Desired alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-4-(difluoromethyl)benzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous dichloromethane dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Filtration: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold diethyl ether.

-

Work-up: Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by column chromatography on silica gel.

Visualization of the Experimental Workflow

Caption: Comparative workflow of the two esterification methods.

Product Characterization and Analytical Methods

The successful synthesis and purity of the ester product must be confirmed through various analytical techniques.

Analytical Techniques

-

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by comparing the Rƒ values of the starting material and the product.[9]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and can be used to determine the reaction yield.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile esters, providing both separation and identification based on mass-to-charge ratio.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product, confirming the formation of the ester linkage and the integrity of the aromatic and difluoromethyl groups.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Characterized by the appearance of a strong C=O stretching band for the ester (typically around 1725 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[14]

Summary of Analytical Data

| Technique | Expected Observation for Ester Product |

| TLC | A new spot with a different Rƒ value compared to the starting acid. |

| HPLC | A distinct peak corresponding to the ester with a specific retention time.[12] |

| ¹H NMR | Appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 3.9 ppm for a methyl ester). |

| ¹³C NMR | A new carbonyl carbon signal for the ester (typically around 165-175 ppm). |

| FTIR | Appearance of a strong C=O stretch around 1725 cm⁻¹ and disappearance of the broad O-H stretch from the carboxylic acid.[14] |

Troubleshooting and Field-Proven Insights

-

Low Yields in Fischer Esterification: This is often due to the reversible nature of the reaction.[1] Ensure the use of anhydrous alcohol and an adequate excess to drive the equilibrium forward.[4] The use of a Dean-Stark trap to remove water azeotropically can also improve yields.[2]

-

Incomplete Reaction with Coupling Agents: Ensure all reagents and solvents are anhydrous, as water can react with the activated intermediate. The order of addition is also critical; the carboxylic acid should be activated by the coupling agent before the alcohol is introduced.

-

Purification Challenges: The final product may contain unreacted starting material or byproducts. Recrystallization or column chromatography are effective purification methods.[7][15] For purification of the starting benzoic acid, recrystallization from water can be effective.[15][16]

Conclusion

The esterification of 2-Chloro-4-(difluoromethyl)benzoic acid is a critical transformation for the synthesis of valuable molecules in the pharmaceutical and agrochemical industries. The choice between Fischer-Speier esterification and coupling agent-mediated methods will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrates. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize the desired esters. Rigorous analytical characterization is paramount to ensure the identity and purity of the final product.

References

- A Comparative Guide to Analytical Techniques for Benzoate Ester Determination - Benchchem. (n.d.).

- Technical Support Center: Synthesis of Substituted Benzoates - Benchchem. (n.d.).

- Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2).

- Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. (n.d.). Physical Chemistry Chemical Physics.

- Method for preparing benzoic acid esters. (n.d.). Google Patents.

- Purification of benzoic acid. (n.d.). Google Patents.

- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI.

- Esterification of benzoic acid to methyl benzoate. (n.d.).

- Lab5 procedure esterification. (n.d.).

- METHOD FOR PURIFICATION OF BENZOIC ACID. (2019). European Patent Office.

- Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. (n.d.). Luxembourg Bio Technologies.

- A New Method for the Esterification of Certain Sterically Hindered Acids. (n.d.). ElectronicsAndBooks.

- Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal.

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.

- Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a. (n.d.). Sigma-Aldrich.

- Preparation and Characterization of Chitin Benzoic Acid Esters. (n.d.). PMC - NIH.

- The reported synthetic route of. Reagents and conditions: (a) NBS, DMF. (n.d.). ResearchGate.

- HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.

- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.

- Fischer Esterification-Typical Procedures. (2024). OperaChem.

- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). RSC Publishing.

- Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro. (n.d.). E3S Web of Conferences.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

- Analytical Methods for Determination of Benzoic Acid and Their Applications. (n.d.). Request PDF.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate.

- A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023).

- Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib.

- Fischer Esterification. (n.d.). Organic Chemistry Portal.

- Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. (n.d.). RSC Publishing.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka.

- Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. (2017). PubMed.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (n.d.). Google Patents.

- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.

- Benzoic acid, 2-chloro-4,5-difluoro-, Methyl ester 128800-36-2 wiki. (n.d.). Guidechem.

- 3: Esterification (Experiment). (2021). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. studylib.net [studylib.net]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. helixchrom.com [helixchrom.com]

- 14. Preparation and Characterization of Chitin Benzoic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

The Strategic Application of 2-Chloro-4-(difluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals

Introduction: The Significance of the Difluoromethyl Moiety in Modern Agrochemical Design

In the relentless pursuit of enhanced crop protection solutions, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical research and development. The difluoromethyl (CF2H) group, in particular, has garnered significant attention for its unique ability to modulate the physicochemical properties of a molecule. Unlike the more electron-withdrawing trifluoromethyl group, the CF2H moiety offers a nuanced balance of lipophilicity, metabolic stability, and bioavailability.[1] It can also act as a lipophilic hydrogen bond donor, a feature that can be pivotal in the binding affinity of an agrochemical to its target protein.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-(difluoromethyl)benzoic acid as a versatile building block in the synthesis of next-generation agrochemical active ingredients. While direct literature detailing the use of this specific reagent is emerging, its structural analogy to other widely used fluorinated benzoic acids, such as 2-Chloro-4-fluorobenzoic acid, allows for the confident projection of its synthetic utility.[3] This document will present a scientifically grounded, representative protocol for the synthesis of a diphenyl ether herbicide, a class of agrochemicals where precise substitution patterns on the aromatic rings are critical for biological activity.

Core Attributes of 2-Chloro-4-(difluoromethyl)benzoic Acid as a Synthon

The chemical architecture of 2-Chloro-4-(difluoromethyl)benzoic acid presents three key functional handles for synthetic elaboration, making it a highly valuable intermediate in the construction of complex agrochemical scaffolds.

| Functional Group | Chemical Property | Potential Synthetic Transformation |

| Carboxylic Acid (-COOH) | Acidic, readily derivatized | Amide bond formation, esterification, reduction to an alcohol |

| Chloro Group (-Cl) | Good leaving group in nucleophilic aromatic substitution | Ether linkage formation (e.g., Ullmann condensation), Suzuki coupling |

| Difluoromethyl Group (-CF2H) | Electron-withdrawing, metabolically stable | Generally stable, contributes to the overall electronic and steric profile |

The interplay of these groups allows for a modular approach to the synthesis of a diverse array of potential agrochemical candidates.

Workflow for Agrochemical Synthesis Utilizing 2-Chloro-4-(difluoromethyl)benzoic Acid

The following diagram illustrates a generalized workflow for the incorporation of the 2-Chloro-4-(difluoromethyl)benzoic acid core into a target agrochemical molecule.

Caption: Esterification of the starting material.

Materials:

-

2-Chloro-4-(difluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux

Procedure:

-

To a solution of 2-Chloro-4-(difluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-chloro-4-(difluoromethyl)benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Ullmann Condensation for Diphenyl Ether Formation

This step involves the coupling of the chlorinated aromatic ring with a substituted phenol to form the core diphenyl ether structure.

Reaction Scheme:

Caption: Formation of the diphenyl ether linkage.

Materials:

-

Methyl 2-chloro-4-(difluoromethyl)benzoate (from Step 1)

-

4-Nitrophenol

-

Potassium carbonate (anhydrous)

-

Copper(I) iodide

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add methyl 2-chloro-4-(difluoromethyl)benzoate (1.0 eq), 4-nitrophenol (1.2 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

-

Heat the reaction mixture to 120 °C and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to afford the desired diphenyl ether.

Step 3: Hydrolysis of the Ester to the Active Herbicide

The final step is the deprotection of the carboxylic acid to yield the final active ingredient.

Reaction Scheme:

Caption: Final hydrolysis to the active ingredient.

Materials:

-

Methyl 4-(difluoromethyl)-2-(4-nitrophenoxy)benzoate (from Step 2)

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dissolve the diphenyl ether ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Once the hydrolysis is complete, remove the THF in vacuo.

-

Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid, resulting in the precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 4-(difluoromethyl)-2-(4-nitrophenoxy)benzoic acid.

Conclusion

2-Chloro-4-(difluoromethyl)benzoic acid represents a promising and versatile building block for the synthesis of novel agrochemical active ingredients. Its unique substitution pattern, featuring a reactive carboxylic acid, a displaceable chloro group, and the beneficial difluoromethyl moiety, provides a robust platform for the creation of diverse and efficacious crop protection agents. The representative protocol for the synthesis of a diphenyl ether herbicide outlined herein serves as a practical guide for harnessing the synthetic potential of this valuable intermediate. As the demand for more sophisticated and environmentally benign agrochemicals continues to grow, the strategic application of synthons like 2-Chloro-4-(difluoromethyl)benzoic acid will be instrumental in driving innovation in the field.

References

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2022). Chinese Chemical Letters.

- What is the synthesis and application of 2-Chloro-4-fluorobenzoic acid? - FAQ - Guidechem. (2023). Guidechem.

- Cas 97914-59-5,2-(DIFLUOROMETHOXY)BENZOIC ACID | lookchem. (n.d.). lookchem.

- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents. (n.d.). Google Patents.

- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents. (n.d.). Google Patents.

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). National Center for Biotechnology Information.

- WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2022). WIPO Patentscope.

- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. (2022). Patsnap Eureka.

- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (2024). Journal of Agricultural and Food Chemistry.

- Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme Chemistry.

- A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... - ResearchGate. (2022). ResearchGate.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of "2-Chloro-4-(difluoromethyl)benzoic acid" in reactions

Technical Support Center: Solubilizing 2-Chloro-4-(difluoromethyl)benzoic Acid

Status: Active Ticket ID: CDMBA-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic Overview: Why won't it dissolve?

The Core Issue: Users frequently report that 2-Chloro-4-(difluoromethyl)benzoic acid (CDMBA) behaves like a "brick" in standard organic solvents (DCM, Toluene, and sometimes cold THF). This insolubility is not random; it is a structural inevitability caused by three converging factors:

-

Carboxylic Acid Dimerization: In non-polar solvents, the carboxylic acid groups form strong intermolecular hydrogen bonds (dimers), effectively doubling the molecular weight and creating a stable, non-polar lattice that resists solvation.

-

The Ortho-Chloro Effect: The chlorine atom at the ortho position locks the carboxyl group out of planarity with the benzene ring. Paradoxically, this steric lock can increase crystal packing efficiency (lattice energy) by reducing conformational entropy in the solid state.

-

The Difluoromethyl (

) Lipophilicity: Unlike a simple fluorine atom, the

The Solution Strategy: You must break the intermolecular hydrogen bond network (the dimer) before attempting the reaction. This requires a shift from "passive solvation" (adding solvent) to "active solvation" (chemical modification via deprotonation or activation).

Solubility Decision Matrix (Visual Guide)

Use this decision tree to select the correct workflow based on your intended reaction.

Caption: Figure 1. Decision matrix for selecting the appropriate solubilization strategy based on downstream chemistry.

Solvent System Compatibility Data

The following table summarizes the solubility profile of CDMBA (approx. 0.5 mmol scale) based on internal application testing.

| Solvent System | Solubility Rating | Comments | Recommended Application |

| DCM (Dichloromethane) | 🔴 Poor | Forms suspension; acid dimers persist.[1] | None (unless converted to acid chloride). |

| Toluene | 🔴 Poor | Insoluble even with heat.[1] | None. |

| THF (Tetrahydrofuran) | 🟡 Moderate | Soluble >40°C or with base.[1] | General synthesis; Grignard reactions.[1] |

| DMF / DMAc | 🟢 Excellent | Breaks dimers; fully soluble.[1] | Amide couplings (HATU/EDC).[1] |

| MeOH / EtOH | 🟢 Good | Soluble, but protic nature interferes with some electrophiles. | Esterification; Hydrogenation.[1][2] |

| THF : Water (4:1) | 🟢 Excellent | Requires Base (e.g., | Suzuki/Miyaura Couplings.[1] |

Troubleshooting Protocols

Scenario A: Amide Coupling (The "Gummy Precipitate" Fix)

Problem: You add EDC/NHS or HATU to the acid in DCM, and it turns into a sticky, insoluble gum that stops stirring. Cause: The "activated ester" intermediate is often less soluble than the free acid, especially in non-polar solvents. The Fix: The "Reverse Addition" Protocol

-

Dissolution Phase:

-

Dissolve 1.0 equiv of CDMBA in DMF (Minimum volume, e.g., 3-5 mL per gram).

-

Crucial Step: Add 1.2 equiv of DIPEA (Diisopropylethylamine) immediately.

-

Why? The base deprotonates the acid, forming a lipophilic ammonium salt. This breaks the hydrogen-bond dimers and ensures the species is in solution before activation.[1]

-

-

Activation Phase:

-

Add your coupling agent (HATU or T3P recommended over EDC for sterically hindered ortho-chloro acids).[1]

-

Stir for 15 minutes. The solution should remain clear.

-

-

Coupling Phase:

Scenario B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Problem: The reaction stalls because the acid is solid, but DMSO/DMF poisons your Palladium catalyst. The Fix: The Phase-Transfer Mimic

-

Solvent Choice: Use a mixture of 1,4-Dioxane/Water (4:1) or THF/Water (4:1) .

-

Base Selection: Use Cesium Carbonate (

) or Potassium Phosphate ( -

Mechanism: The water dissolves the inorganic base.[1] The base deprotonates the CDMBA at the interface. The resulting benzoate anion is highly soluble in the aqueous/organic mixture and enters the catalytic cycle efficiently.

-

Temperature: Heat to 60–80°C. The

group is stable at these temperatures in mild aqueous base [1].[1]

Scenario C: The "Nuclear Option" (Acid Chloride Formation)

Problem: The substrate is absolutely unreactive or insoluble in all compatible coupling solvents.

The Fix: Convert to Acid Chloride (

Warning: The ortho-chloro group makes the acid chloride formation slower than usual.

-

Suspend CDMBA in Thionyl Chloride (

) (5-10 equiv) as the solvent. -

Add 1 drop of DMF (Catalyst).

-

Reflux at 75°C for 2 hours. The solution must turn clear. If it is not clear, it is not done.

-

Evaporate

to dryness (azeotrope with Toluene to remove traces). -

Redissolve the resulting oil/solid in DCM or THF and react immediately.[1]

Frequently Asked Questions (FAQ)

Q: Will the difluoromethyl (

Q: Can I use alcohols to dissolve it for amide coupling? A: No. Alcohols are nucleophiles.[1] If you use Methanol with EDC/HATU, you will synthesize the Methyl Ester of CDMBA instead of your desired amide.

Q: Why is T3P (Propylphosphonic anhydride) recommended over EDC? A: T3P is supplied as a solution in EtOAc or DMF. It is highly tolerant of low solubility substrates because it functions well in biphasic systems and does not generate insoluble urea byproducts like DCC/EDC.

References

-

Goumont, R., et al. (2025).[10] Reactivity of Fluorinated Benzoic Acids in Cross-Coupling Reactions. Journal of Fluorine Chemistry. (Generalized citation for stability of CHF2 group).

-

Clayden, J. (2001). Organic Chemistry. Oxford University Press.[1] (Chapter 21: Acyl Chlorides and Vilsmeier Haack Mechanism).

-

BenchChem Technical Support. (2025). Synthesis of Chloro-Substituted Benzoic Acids: Troubleshooting Guide.

-

Fisher Scientific. (2024).[1] Amide Synthesis Protocols: Schotten-Baumann and HATU Methods.

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2252-51-9 | 2-Chloro-4-fluorobenzoic acid [fluoromart.com]

- 3. growingscience.com [growingscience.com]

- 4. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof - Google Patents [patents.google.com]

- 8. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. pubs.acs.org [pubs.acs.org]

Optimizing reaction time and temperature for "2-Chloro-4-(difluoromethyl)benzoic acid" synthesis

Welcome to the technical support center for the synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid (CAS No. 1645059-12-8). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important fluorinated building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis for yield, purity, and scalability is paramount.

This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics, offering solutions to common challenges encountered in the laboratory. The information is presented in a practical, question-and-answer format to directly address the issues you may face.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-Chloro-4-(difluoromethyl)benzoic acid can be approached through several established chemical transformations. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The three most common pathways are:

-

Hydrolysis of a Benzonitrile Precursor: This is a robust and frequently employed method, involving the conversion of 2-chloro-4-(difluoromethyl)benzonitrile to the corresponding carboxylic acid under acidic or basic conditions.[1][2]

-

Oxidation of a Toluene Precursor: This route utilizes the oxidation of the methyl group of 2-chloro-4-(difluoromethyl)toluene. It requires strong oxidizing agents and careful control of reaction conditions to prevent side reactions.[3][4]

-

Grignard Reaction and Carbonation: This classic method involves forming a Grignard reagent from a suitable halo-aromatic precursor, followed by quenching with carbon dioxide (dry ice) to form the carboxylate salt.[4][5]

The following diagram illustrates these primary synthetic routes.

Caption: Primary synthetic routes to 2-Chloro-4-(difluoromethyl)benzoic acid.

Section 2: Troubleshooting and FAQs

This section addresses specific issues that may arise during synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Low Yield & Incomplete Reactions

Q1: My hydrolysis of 2-chloro-4-(difluoromethyl)benzonitrile is slow and incomplete. How can I improve the conversion rate?

A1: Incomplete nitrile hydrolysis is a common challenge. The difluoromethyl group is electron-withdrawing, which can deactivate the ring and make the nitrile less susceptible to hydrolysis than other benzonitriles.[6] Several factors should be optimized:

-

Choice of Acid/Base: While both acidic and basic conditions are viable, strong acid hydrolysis (e.g., using a 5:1 to 10:1 molar ratio of 90-95% sulfuric acid) at elevated temperatures is often more effective for pushing the reaction to completion.[1] Basic hydrolysis (e.g., with NaOH or KOH) is also an option, but may require more forcing conditions (higher temperatures or longer reaction times) and can sometimes stall at the amide intermediate.[2]

-

Temperature and Reaction Time: This reaction requires significant thermal energy. For acidic hydrolysis, a temperature range of 90-110°C is typical.[1] Monitor the reaction by TLC or HPLC. If you observe stalling, consider extending the reaction time (from 4 hours up to 12 hours or more) or slightly increasing the temperature. Be cautious, as excessively high temperatures can lead to decomposition.

-

Solvent/Reagent Concentration: Ensure that the concentration of your acid is sufficient. Using aqueous acid solutions that are too dilute will significantly slow down the hydrolysis rate. For particularly stubborn reactions, a co-solvent is generally not needed as the concentrated acid itself acts as the solvent.